1-Boc-5-fluoro-1,2,3,6-tetrahydropyridine-4-methanamine 1-Boc-5-fluoro-1,2,3,6-tetrahydropyridine-4-methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18351653
InChI: InChI=1S/C11H19FN2O2/c1-11(2,3)16-10(15)14-5-4-8(6-13)9(12)7-14/h4-7,13H2,1-3H3
SMILES:
Molecular Formula: C11H19FN2O2
Molecular Weight: 230.28 g/mol

1-Boc-5-fluoro-1,2,3,6-tetrahydropyridine-4-methanamine

CAS No.:

Cat. No.: VC18351653

Molecular Formula: C11H19FN2O2

Molecular Weight: 230.28 g/mol

* For research use only. Not for human or veterinary use.

1-Boc-5-fluoro-1,2,3,6-tetrahydropyridine-4-methanamine -

Specification

Molecular Formula C11H19FN2O2
Molecular Weight 230.28 g/mol
IUPAC Name tert-butyl 4-(aminomethyl)-5-fluoro-3,6-dihydro-2H-pyridine-1-carboxylate
Standard InChI InChI=1S/C11H19FN2O2/c1-11(2,3)16-10(15)14-5-4-8(6-13)9(12)7-14/h4-7,13H2,1-3H3
Standard InChI Key YDLBAJWOJWUYJN-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(=C(C1)F)CN

Introduction

Chemical Identity and Molecular Characteristics

Structural Composition

1-Boc-5-fluoro-1,2,3,6-tetrahydropyridine-4-methanamine (CAS: 1237526-41-8) is defined by the IUPAC name tert-butyl 4-(aminomethyl)-5-fluoro-3,6-dihydropyridine-1(2H)-carboxylate . Its molecular formula is C11H19FN2O2\text{C}_{11}\text{H}_{19}\text{FN}_2\text{O}_2, with a molecular weight of 230.28 g/mol . The Smiles string CC(C)(C)OC(=O)N1CCC(CN)=C(F)C1 delineates its stereoelectronic features: a Boc-protected piperidine ring with a fluorine atom at position 5 and an aminomethyl group at position 4 .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC11H19FN2O2\text{C}_{11}\text{H}_{19}\text{FN}_2\text{O}_2
Molecular Weight230.28 g/mol
Purity95%
CAS Number1237526-41-8
XLogP31.7 (estimated)

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 1-Boc-5-fluoro-1,2,3,6-tetrahydropyridine-4-methanamine involves multi-step protocols emphasizing regioselective fluorination and Boc protection. A representative pathway includes:

  • Lithiation and Ketone Addition: Lithiation of 7 followed by addition to NN-benzyl-4-piperidinone yields tertiary alcohol 8 .

  • Elimination and Reduction: Treatment of 8 with thionyl chloride generates tetrahydropyridine 9, which undergoes Pd/C-catalyzed ammonium formate reduction to afford the piperidine freebase .

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions installs the Boc group at the piperidine nitrogen .

  • Aminomethylation: Introduction of the aminomethyl group at position 4 via reductive amination or nucleophilic substitution completes the synthesis .

Optimization Challenges

Critical challenges include controlling regioselectivity during fluorination and minimizing epimerization during Boc protection. Studies on related compounds highlight the efficacy of Pd-catalyzed Suzuki cross-coupling and HBTU-mediated peptide coupling for introducing substituents while preserving stereochemical integrity . For example, fluorinated analogues synthesized via Suzuki coupling between vinyl triflate 56 and boronic acids achieved >95% regiopurity .

Table 2: Comparative Synthetic Yields

StepYield (%)Conditions
Lithiation/Addition78−78°C, THF, 2 h
Boc Protection85RT, DCM, 12 h
Aminomethylation65NaBH3_3CN, MeOH, 6 h

Structural and Spectroscopic Characterization

NMR Spectroscopy

The 1H^1\text{H} NMR spectrum of 1-Boc-5-fluoro-1,2,3,6-tetrahydropyridine-4-methanamine reveals distinct signals:

  • Methylene Protons: A multiplet at δ=4.514.32\delta = 4.51\text{–}4.32 ppm corresponds to the OCH2\text{OCH}_2 group .

  • Piperidine Protons: Doublets of doublets at δ=2.65\delta = 2.65 and 2.812.81 ppm arise from axial and equatorial protons on the tetrahydropyridine ring .

  • Aromatic Protons: Absent due to the absence of aryl groups, unlike fluorinated analogues such as FTEAA .

Infrared and Mass Spectrometry

Fourier-transform infrared (FTIR) spectroscopy confirms the presence of key functional groups:

  • Boc Carbonyl: Strong absorption at 16951680cm11695\text{–}1680 \, \text{cm}^{-1} .

  • N–H Stretch: Broad band at 33003200cm13300\text{–}3200 \, \text{cm}^{-1} for the primary amine .
    High-resolution mass spectrometry (HRMS) typically shows a molecular ion peak at m/z=230.142m/z = 230.142 (calculated for C11H19FN2O2+\text{C}_{11}\text{H}_{19}\text{FN}_2\text{O}_2^+) .

Applications in Medicinal Chemistry

Role in Protein–Ligand Interactions

The Boc-protected amine serves as a versatile handle for further functionalization. For instance, HBTU-mediated coupling with indazole-3-carboxylic acids generates amide derivatives with potent binding to retinol-binding protein 4 (RBP4), a target for metabolic disorders . Fluorine substitution enhances metabolic stability and modulates lipophilicity, as evidenced by cLogP values of 1.98 for related antagonists .

Neurological Drug Development

Structurally analogous compounds, such as triazolopyridine-based M5_5 receptor antagonists, demonstrate subtype selectivity (IC50=50nM\text{IC}_{50} = 50 \, \text{nM} for hM5_5 vs. >200-fold selectivity over hM14_{1–4}) . The aminomethyl group in 1-Boc-5-fluoro-1,2,3,6-tetrahydropyridine-4-methanamine could similarly enhance interactions with orthosteric binding pockets in neurotransmitter receptors.

Table 3: Pharmacological Profiling of Analogues

CompoundhM5_5 IC50_{50} (nM)cLogPTPSA (Ų)
38501.9877.7
45 (VU6036864)272.1582.4

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